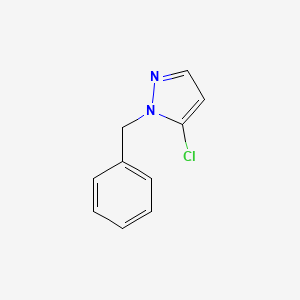

1-Benzyl-5-chloro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-chloropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTAJJURGBQBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 5 Chloro 1h Pyrazole and Its Structural Congeners

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this synthesis. These strategies can be broadly categorized into cyclocondensation reactions, which involve the formation of two new bonds in a stepwise manner, and 1,3-dipolar cycloaddition reactions, which form the ring in a single, concerted step.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely employed approach for pyrazole synthesis. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, which acts as a dinucleophile.

The reaction of halovinyl ketones with hydrazine derivatives provides a regioselective route to substituted pyrazoles. For instance, 2,2-dichlorovinyl ketones react with 2-(hydroxyethyl)hydrazine to yield 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles. osi.lv Subsequent treatment of these intermediates with thionyl chloride in refluxing chloroform (B151607) affords 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. osi.lv Elimination of hydrogen chloride from these compounds using a base like sodium hydroxide (B78521) in ethanol (B145695) or potassium tert-butoxide in pyridine (B92270) leads to the formation of 5-chloro-1-vinyl-1Н-pyrazoles. osi.lvexlibrisgroup.com This method offers a clear pathway to 5-chloro-substituted pyrazoles, with the regioselectivity being directed by the nature of the halovinyl ketone starting material.

A summary of the reaction conditions for the synthesis of 5-chloro-1-vinyl-1Н-pyrazoles is presented in the table below.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2,2-dichlorovinyl ketones | 2-(hydroxyethyl)hydrazine | - | - | 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles |

| 1-(2-hydroxyethyl)-1H-pyrazoles | Thionyl chloride | Chloroform | Reflux | 5-chloro-1-(2-chloroethyl)-1H-pyrazoles |

| 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles | Sodium hydroxide | Ethanol | - | 5-chloro-1-vinyl-1Н-pyrazoles |

| 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles | Potassium tert-butoxide | Pyridine | - | 5-chloro-1-vinyl-1Н-pyrazoles |

The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a fundamental and versatile method for constructing the pyrazole ring. nih.govmdpi.comsci-hub.stnih.gov This reaction can be carried out under various conditions and allows for the synthesis of a wide array of substituted pyrazoles. nih.gov For example, 1,3-diketones, which can be synthesized in situ from ketones and acid chlorides, react with hydrazine to form pyrazoles. mdpi.comorganic-chemistry.orgnih.gov This approach is particularly useful for accessing previously inaccessible pyrazoles and complex fused-ring systems. mdpi.comorganic-chemistry.orgnih.gov The reaction of 1,3-dicarbonyl compounds with substituted hydrazines can, however, lead to the formation of regioisomeric products, depending on the nature of the substituents on both reactants. nih.govbeilstein-journals.org

The table below summarizes representative examples of pyrazole synthesis from 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product |

| In situ generated 1,3-diketones | Hydrazine | - | Substituted pyrazoles |

| β-ketoesters | Methylhydrazine | - | Mixture of regioisomeric pyrazoles |

| 1,3-diketones | Arylhydrazines | Nano-ZnO | 1,3,5-substituted pyrazoles |

Another prominent strategy for pyrazole synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.gov This reaction initially forms a pyrazoline intermediate, which is a partially reduced form of pyrazole. nih.govnih.govthepharmajournal.com Subsequent oxidation of the pyrazoline leads to the aromatic pyrazole ring. nih.govorganic-chemistry.orgingentaconnect.com A variety of oxidizing agents can be employed for this aromatization step, including bromine or simply heating the pyrazoline in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. organic-chemistry.org This two-step process is a reliable method for the preparation of 1,3,5-trisubstituted pyrazoles. organic-chemistry.orgingentaconnect.com The initial condensation can be performed under mild conditions, and the subsequent oxidation provides the stable aromatic product in good yields. organic-chemistry.org The mechanism of oxidation involves the removal of two hydrogen atoms from the pyrazoline ring, leading to the formation of the double bonds characteristic of the aromatic pyrazole. researchgate.net

The following table outlines the two-step process for pyrazole synthesis from α,β-ethylenic ketones.

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Condensation | α,β-ethylenic ketone, Hydrazine monohydrochloride | Mild conditions | Pyrazoline |

| 2. Oxidation | Pyrazoline, Bromine or Oxygen/DMSO | - / Heat | Pyrazole |

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of pyrazoles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene, to directly form the five-membered heterocyclic ring.

Nitrilimines are highly reactive 1,3-dipoles that are commonly used in the synthesis of pyrazoles. rsc.org They are typically generated in situ from hydrazonoyl halides by dehydrohalogenation with a base, such as triethylamine. tubitak.gov.trresearchgate.net The generated nitrilimine then readily undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene, to afford the pyrazole or pyrazoline ring, respectively. rsc.orgnih.govresearchgate.net This method is highly versatile and allows for the synthesis of a wide range of polysubstituted pyrazoles with good regioselectivity. rsc.orgnih.gov The reaction of nitrilimines with terminal alkynes, for instance, provides a direct route to 1,3,5-trisubstituted pyrazoles. organic-chemistry.org The use of α-bromocinnamaldehyde as an alkyne equivalent in reactions with nitrilimines has also been reported, leading to the formation of 1,3,4,5-tetrasubstituted pyrazoles after elimination of hydrogen bromide from the intermediate bromopyrazoline. nih.gov

The table below provides examples of pyrazole synthesis via 1,3-dipolar cycloaddition of nitrilimines.

| Nitrilimine Precursor | Dipolarophile | Base/Conditions | Product |

| Hydrazonoyl halide | Terminal alkyne | Triethylamine | 1,3,5-trisubstituted pyrazole |

| Hydrazonoyl halide | α-bromocinnamaldehyde | Triethylamine | 1,3,4,5-tetrasubstituted pyrazole |

| Hydrazonoyl halide | Vinylsulfonium salt | Mild conditions | Substituted pyrazole |

Utilization of Diazo Compounds as Dipoles

The [3+2] cycloaddition reaction between a diazo compound and a dipolarophile, such as an alkyne, is a powerful and direct method for constructing the pyrazole ring. nih.govpreprints.org In this approach, the diazo compound acts as a 1,3-dipole, providing two nitrogen atoms to the five-membered ring. This method is advantageous as it can be highly regioselective, particularly when the alkyne possesses electron-withdrawing groups. nih.gov

The reaction typically proceeds by heating the diazo compound and the alkyne, often without the need for a catalyst or special medium. preprints.org For instance, the cycloaddition of α-diazocarbonyl compounds with alkynes can be conducted under solvent-free conditions, affording the pyrazole products in high yields and purity. nih.govpreprints.org This makes the process efficient and environmentally friendly. preprints.org The stability of the diazo compound is a crucial factor, and those substituted with electron-withdrawing groups, such as diazocarbonyls or diazoacetates, are generally stable and can be handled without special precautions. preprints.org

Recent advancements have also explored visible-light-induced [3+2] cycloadditions, which allow for the in-situ generation of diazo species from readily available N-tosylhydrazones. researchgate.net This protocol has expanded the scope of accessible pyrazole structures. researchgate.net The general scheme for the synthesis of pyrazoles via the cycloaddition of diazo compounds and alkynes is depicted below.

Table 1: Examples of Pyrazole Synthesis via Diazo Compound Cycloaddition

| Diazo Compound | Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl diazoacetate | Phenylacetylene | Heat, solvent-free | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | High | nih.gov |

| Diazomethane | Dimethyl acetylenedicarboxylate | Thermal | Dimethyl 1H-pyrazole-3,4-dicarboxylate | Good | nih.gov |

| N-Tosylhydrazone derivative | Alkene | Visible light | Functionalized pyrazole | Good | researchgate.net |

Introduction of the Benzyl (B1604629) Substituent at the N1-Position

The introduction of a benzyl group at the N1 position of the pyrazole ring is a common strategy to modulate the biological activity of the resulting compound. This can be achieved through various methods, including the direct alkylation of a pre-formed pyrazole ring or by incorporating the benzyl group from the start of the synthesis.

Direct N-alkylation is a widely used method for the synthesis of N-substituted pyrazoles. rsc.orgnih.gov This typically involves the deprotonation of the N-H of the pyrazole ring with a base, followed by the addition of an alkylating agent, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride). rsc.orgbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrical pyrazoles. Common bases used for this transformation include potassium hydroxide and potassium carbonate. nih.gov

Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles in the absence of a solvent, providing an efficient and simple method for obtaining N-benzylpyrazoles in good to excellent yields. nih.gov Another approach involves the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, offering an alternative to methods that require strong bases or high temperatures. rsc.org

Table 2: N-Alkylation of Pyrazoles with Benzyl Halides

| Pyrazole Precursor | Benzylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | Benzyl chloride | KOH | None (Phase Transfer) | 1-Benzyl-1H-pyrazole | Excellent | nih.gov |

| 4-Chloropyrazole | Benzyl trichloroacetimidate | Camphorsulfonic acid | Dichloroethane | 1-Benzyl-4-chloro-1H-pyrazole | Good | rsc.org |

| 3,5-Dimethylpyrazole | Benzyl bromide | K2CO3 | Ionic Liquid | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Good | nih.gov |

An alternative to post-cyclization N-alkylation is the use of a benzyl-substituted hydrazine, such as benzylhydrazine (B1204620), in the initial pyrazole synthesis. beilstein-journals.orgresearchgate.net This approach directly incorporates the benzyl group at the N1 position in a single synthetic operation. The reaction of a 1,3-dicarbonyl compound or its equivalent with benzylhydrazine is a common method for preparing N-benzylpyrazoles. dntb.gov.ua

One-pot procedures have been developed that combine the formation of the necessary precursors and the final cyclization step. For example, a one-pot synthesis of highly functionalized phenylaminopyrazoles has been achieved through the condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and benzylhydrazine. researchgate.net Another versatile one-pot method for the regioselective synthesis of substituted pyrazoles involves the Michael-type addition of N-monosubstituted hydrazones to nitroolefins. beilstein-journals.org

Table 3: One-Pot Synthesis of N-Benzylpyrazoles using Benzylhydrazine

| Reactant 1 | Reactant 2 | Benzyl Hydrazine Source | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 4-Methyl-β-nitrostyrene | Benzylhydrazine dihydrochloride | MeOH/H2O, room temp. | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | beilstein-journals.org |

| Active methylene reagent | Phenylisothiocyanate | Benzylhydrazine | DMF, NaH, then heat | Substituted 1-benzyl-5-(phenylamino)pyrazole | researchgate.net |

| 1,3-Diketone | - | Benzylhydrazine | Reflux | 1-Benzyl-3,5-disubstituted-pyrazole | dntb.gov.ua |

Installation and Manipulation of the Chloro Substituent at the C5-Position

The presence of a chloro substituent at the C5 position of the pyrazole ring is often crucial for the biological activity of the molecule. The introduction of this halogen can be accomplished either by direct halogenation of the pyrazole nucleus or by using a chlorinated precursor in the cyclization step.

The direct chlorination of a pre-formed pyrazole ring is a straightforward approach to introduce a chloro substituent. This typically involves an electrophilic aromatic substitution reaction. A variety of chlorinating agents can be employed for this purpose. For instance, trichloroisocyanuric acid (TCCA) has been used for the solvent-free mechanochemical chlorination of pyrazoles, leading to the formation of 4-chloropyrazole derivatives. While this example illustrates chlorination at the C4 position, similar principles of electrophilic halogenation can be applied to achieve substitution at other positions, depending on the directing effects of the substituents already present on the pyrazole ring.

A regioselective method to ensure the presence of a chloro group at the C5 position is to use a precursor that already contains the chlorine atom in the appropriate position for cyclization. This can involve the reaction of a chlorinated 1,3-dicarbonyl compound or a related synthon with a hydrazine. While specific examples detailing the synthesis of 1-benzyl-5-chloro-1H-pyrazole through this exact pre-chlorination route are not extensively documented in the provided context, the general principle of using functionalized precursors is a cornerstone of heterocyclic synthesis. nih.gov

A related strategy that achieves a similar outcome is a one-pot cyclization/chlorination reaction. For example, a method for the synthesis of 4-chloropyrazoles involves the direct cyclization and chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent. preprints.org This approach, while not a true pre-cyclization chlorination, effectively combines the ring formation and chlorination in a single, efficient step. preprints.org

Directed Functionalization of the this compound Core

The chemical reactivity of the this compound core allows for targeted modifications, primarily at the C4 position, which is activated for electrophilic substitution.

Regioselective Formylation (e.g., Vilsmeier-Haack Reaction) at the C4-Position

The introduction of a formyl group (-CHO) onto the pyrazole ring is a crucial transformation, as the resulting aldehyde serves as a versatile handle for further synthetic modifications. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.

The reaction typically involves treating the this compound substrate with a Vilsmeier reagent, which is pre-formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic substitution, where the electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound-4-carbaldehyde. Studies on analogous 1,3-disubstituted 5-chloro-1H-pyrazoles have demonstrated that this formylation occurs regioselectively at the C4 position in high yields. For instance, the formylation of 1-benzyl-5-chloro-3-propyl-1H-pyrazole under Vilsmeier-Haack conditions (excess DMF/POCl₃ at 120°C) afforded the corresponding 4-carbaldehyde in 85% yield.

Table 1: Vilsmeier-Haack Formylation of Substituted 5-Chloro-1H-pyrazoles

| Substrate (R, R') | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1.5 | 89 |

| 1-Benzyl-3-propyl-5-chloro-1H-pyrazole | 1.5 | 85 |

| 5-Chloro-1-methyl-3-phenyl-1H-pyrazole | 2.0 | 88 |

| 1-Benzyl-5-chloro-3-phenyl-1H-pyrazole | 2.0 | 87 |

Carboxylation and Esterification Reactions

The pyrazole-4-carbaldehyde, synthesized via the Vilsmeier-Haack reaction, is a key precursor for introducing carboxylic acid and ester functionalities at the C4-position.

Carboxylation: The direct carboxylation of the pyrazole ring is often challenging. A more common and efficient route involves the oxidation of the C4-formyl group. The aldehyde, this compound-4-carbaldehyde, can be converted to the corresponding carboxylic acid, this compound-4-carboxylic acid, using standard oxidizing agents. Various methods have been reported for the oxidation of pyrazole-4-carbaldehydes, including the use of potassium permanganate (B83412) (KMnO₄) or catalytic systems like vanadium catalysts in the presence of hydrogen peroxide (H₂O₂). researchgate.net These methods provide the target carboxylic acid in high yields. researchgate.net

Esterification: Once the carboxylic acid is formed, it can be readily converted to a variety of esters. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. Another approach involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol.

Table 2: Representative Esterification Methods for Pyrazole Carboxylic Acids

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Reversible and often requires excess alcohol. |

| Via Acyl Chloride | 1. Carboxylic Acid, SOCl₂ or (COCl)₂ 2. Acyl Chloride, Alcohol, Base (e.g., Pyridine) | Two-step process involving the formation of a highly reactive acyl chloride, which then readily reacts with an alcohol. |

| Alkylation of Carboxylate Salt | Carboxylic Acid, Base (e.g., K₂CO₃), Alkyl Halide (e.g., EtI) | The carboxylic acid is deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. |

Introduction of Amine and Amide Functionalities

The incorporation of nitrogen-containing functional groups, such as amines and amides, onto the pyrazole core is of significant interest for modulating the physicochemical properties of the molecule.

Introduction of Amine Functionalities: Direct C-H amination at the C4 position of the pyrazole ring is not a standard transformation. Instead, the introduction of an amino group is typically achieved through the transformation of other functional groups. One of the most reliable methods is the reduction of a 4-nitropyrazole derivative. This two-step sequence involves the initial nitration of the pyrazole ring at the C4 position, followed by reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂ over Pd/C). researchgate.net Another strategy involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can form a C-N bond between a C4-halopyrazole and an amine. nih.gov

Introduction of Amide Functionalities: The most straightforward method for introducing an amide functionality at the C4 position is through the coupling of this compound-4-carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common laboratory-scale method is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the target amide. nih.gov Alternatively, a wide array of modern peptide coupling reagents (e.g., DCC, EDC, HOBt) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions and with higher yields. nih.govfishersci.co.uk

Table 3: Common Strategies for Amide Formation from Carboxylic Acids

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride Method | 1. Carboxylic Acid, SOCl₂ 2. Acyl Chloride, Amine, Base | A robust, traditional method involving a highly reactive acyl chloride intermediate. nih.govfishersci.co.uk |

| Carbodiimide Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC) | Forms a highly reactive O-acylisourea intermediate that is attacked by the amine. Widely used in peptide synthesis. fishersci.co.uk |

| Phosphonium Salt Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., BOP, PyBOP) | Utilizes phosphonium-based reagents to activate the carboxylic acid for amidation. |

Chemical Reactivity and Mechanistic Aspects of 1 Benzyl 5 Chloro 1h Pyrazole

Reactivity Governed by the Chloro Substituent

The chlorine atom at the C5 position of the pyrazole (B372694) ring is a key functional group that serves as a handle for numerous synthetic modifications. Its reactivity is most prominently displayed in transition metal-catalyzed cross-coupling reactions and nucleophilic displacement reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, Stille, Negishi)

The C-Cl bond in 1-Benzyl-5-chloro-1H-pyrazole is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium and nickel complexes. This reactivity enables a suite of powerful carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis. Halopyrazoles are frequently employed as substrates for these transformations. scispace.com Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, appropriate selection of catalysts, ligands, and reaction conditions can achieve high yields.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrazole with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.

Sonogashira Coupling: This coupling involves the reaction of this compound with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method provides a direct route to 5-alkynylpyrazoles, which are valuable intermediates for the synthesis of more complex heterocyclic systems. The chloro atom in 5-chloropyrazole-4-aldehydes has been shown to be sufficiently activated to act as a leaving group in such C-C linkages. organic-chemistry.org

Heck-Mizoroki Reaction: In this reaction, the chloropyrazole is coupled with an alkene to form a substituted alkene. researchgate.net The process is palladium-catalyzed and requires a base. This reaction is a powerful tool for the vinylation of heteroaromatic systems.

Stille and Negishi Couplings: These reactions utilize organotin (Stille) and organozinc (Negishi) reagents, respectively, as the nucleophilic partners. ijpcbs.comorganic-chemistry.orgscholaris.ca Both are palladium- or nickel-catalyzed and offer broad substrate scope and functional group tolerance, allowing for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the C5 position.

The table below summarizes representative conditions for these cross-coupling reactions as applied to chloropyrazole scaffolds.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 1-Benzyl-5-aryl-1H-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | DMF, THF | 1-Benzyl-5-alkynyl-1H-pyrazole |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 1-Benzyl-5-vinyl-1H-pyrazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - (LiCl additive) | Toluene, Dioxane | 1-Benzyl-5-substituted-1H-pyrazole |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | - | THF, DMF | 1-Benzyl-5-substituted-1H-pyrazole |

Nucleophilic Displacement Reactions

The chlorine atom at the C5 position can be displaced by various nucleophiles, typically through a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the pyrazole ring. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) proceeds readily to replace the chlorine with an azido (B1232118) group. mdpi.com This facile displacement is attributed to the strong electron-withdrawing effect of the two nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate. For this compound, which lacks such strong activating groups, more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) may be required to achieve efficient substitution.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic reactivity, including susceptibility to electrophilic attack and, under specific conditions, the ability to undergo ring-opening or rearrangement.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is considered an electron-rich heterocycle and can undergo electrophilic aromatic substitution. In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. This regioselectivity is due to the directing effects of the two nitrogen atoms and the ability to form a stabilized cationic intermediate (sigma complex) without disrupting the N-N bond.

A prominent example of this reactivity is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com Treatment of 1,3-disubstituted 5-chloro-1H-pyrazoles with a Vilsmeier reagent (generated from DMF and POCl₃) leads to regioselective formylation at the C4 position, yielding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com Similarly, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid results in the formation of the 4-nitro derivative, further confirming the preference for substitution at this position. mdpi.com

Tautomeric Forms and Their Influence on Reaction Pathways

For unsubstituted or N-H pyrazoles, tautomerism is a critical consideration, as the proton can reside on either of the two ring nitrogen atoms, leading to different isomers with distinct reactivity. However, in this compound, the presence of the benzyl (B1604629) group at the N1 position precludes this type of tautomerism. The structure is "locked," meaning the positions of the substituents are fixed. This structural rigidity simplifies its reactivity profile compared to its N-H counterparts, as reactions proceed from a single, well-defined isomer. The fixed N-benzyl group influences the electronic distribution within the ring, which in turn governs the regioselectivity of reactions like the electrophilic substitutions described above.

Ring-Opening and Rearrangement Reactions

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific, often energetic, conditions. These transformations frequently involve highly reactive intermediates. A notable example is the rearrangement observed during the thermolysis of a 5-azidopyrazole, which is synthesized from its 5-chloro precursor. mdpi.com The process is believed to proceed through a transient pyrazole nitrene intermediate. The formation of this electron-deficient species can induce a coarctate ring-opening, fragmenting the pyrazole ring. mdpi.com This fragmentation is followed by a recyclization cascade that can lead to complex structural transformations, including the functionalization of remote C-H bonds. mdpi.com Such reactions highlight that even stable heteroaromatic systems possess pathways to complex rearrangements, revealing the dynamic nature of the pyrazole core beyond its standard substitution chemistry.

Transformations of the Benzyl Moiety

Oxidation of the Benzylic Position

The benzylic C-H bonds of the benzyl group attached to the pyrazole ring are susceptible to oxidation, which can lead to the formation of carbonyl compounds. This transformation is a fundamental reaction in organic synthesis, providing access to valuable intermediates. mdpi.com

While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the general principles of benzylic oxidation can be applied. The reaction typically proceeds via a radical mechanism, where the benzylic C-H bond is homolytically cleaved. masterorganicchemistry.com A variety of oxidizing agents and catalytic systems have been employed for the oxidation of benzylic C-H bonds in related N-benzyl heterocyclic compounds. These include transition metal catalysts in combination with peroxides, as well as non-metal catalyzed approaches. mdpi.com

For instance, the oxidation of the benzylic position of N-benzyl compounds can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). masterorganicchemistry.com The reaction of hexabenzylhexaazaisowurtzitane with potassium permanganate in acetic anhydride (B1165640) has been shown to result in oxidative debenzylation and acetylation, indicating the susceptibility of the N-benzyl group to oxidation.

A proposed general mechanism for benzylic oxidation involves the initial abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. This radical can then react with an oxygen source to form a peroxide intermediate, which subsequently decomposes to the corresponding ketone or aldehyde. In the case of N-benzyl compounds, this can sometimes lead to cleavage of the N-benzyl bond.

Further research is required to establish optimized conditions and to fully understand the mechanistic details of the oxidation of the benzylic position of this compound.

Hydrogenation and De-benzylation Processes

The removal of the N-benzyl group, a process known as de-benzylation, is a common and crucial step in the synthesis of N-unsubstituted pyrazoles. This transformation is most frequently accomplished through catalytic hydrogenation.

The standard method for N-debenzylation is hydrogenolysis using a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The presence of an aromatic chlorine atom on the pyrazole ring introduces a challenge of selectivity, as dehalogenation can occur as a side reaction. However, studies on related substrates have shown that with proper catalyst selection and control of reaction conditions, selective de-benzylation can be achieved with high yields. nacatsoc.org For instance, the choice of catalyst and support, as well as the reaction parameters such as temperature and pressure, can significantly influence the outcome of the reaction. nacatsoc.org

Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. This method employs a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst. nih.gov This technique is often milder and can exhibit different selectivity profiles compared to traditional hydrogenation.

Oxidative de-benzylation provides another route for the removal of the N-benzyl group. While less common than hydrogenolysis, certain oxidizing agents can effect the cleavage of the N-C bond. For example, the treatment of N,N-dibenzylamines with specific reagents can lead to chemoselective oxidative debenzylation.

The mechanism of catalytic hydrogenation of N-benzyl compounds involves the adsorption of the substrate onto the catalyst surface, followed by the cleavage of the N-C bond by activated hydrogen species. The resulting pyrazole anion is then protonated to yield the de-benzylated product.

The following table summarizes general conditions for the de-benzylation of N-benzyl heterocycles, which can be considered as starting points for the de-benzylation of this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psig) | Observations |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethyl Acetate | 25 | 45 | Effective for de-benzylation, selectivity over dehalogenation is crucial. nacatsoc.org |

| Palladium on Carbon (Pd/C) | Formic Acid | Not specified | Not specified | Not specified | Catalytic transfer hydrogenation method. nih.gov |

| Niobic Acid on Carbon (Nb₂O₅/C) with Pd/C | Hydrogen Gas (H₂) | Not specified | Not specified | Not specified | Facilitates Pd/C-catalyzed de-benzylation. nih.gov |

This table presents generalized conditions for the de-benzylation of N-benzyl heterocycles and should be adapted and optimized for the specific substrate, this compound.

Computational and Theoretical Chemistry Studies on 1 Benzyl 5 Chloro 1h Pyrazole

Quantum Chemical Characterization of Molecular Structure

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's physical and chemical behavior. Quantum chemical methods are employed to determine the most stable structure and to quantify its geometric parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 1-Benzyl-5-chloro-1H-pyrazole, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). researchgate.nettandfonline.com This process calculates the molecule's geometry at its lowest energy state, providing a stable, optimized structure.

The conformational analysis of this compound is centered on the rotational freedom between the benzyl (B1604629) and pyrazole (B372694) rings. The key dihedral angle is C2-N1-C6-C7, which defines the orientation of the benzyl group relative to the pyrazole ring. The optimization process seeks the conformation with the minimum steric hindrance and most favorable electronic interactions. Studies on similar benzyl-substituted heterocycles suggest that the lowest energy conformation is often one where the two rings are not coplanar, but rather twisted at a significant angle to minimize steric clash. researchgate.net The planarity of the pyrazole and phenyl rings themselves is largely maintained. nih.gov

Following geometry optimization, precise values for bond lengths, bond angles, and dihedral angles can be extracted. These parameters define the molecule's architecture and are crucial for understanding its stability and reactivity. While specific experimental data for this compound is not available, theoretical values can be reliably predicted. The bond lengths within the pyrazole and benzene (B151609) rings are expected to show values characteristic of their aromatic nature—intermediate between single and double bonds. The C-Cl bond and the bonds associated with the methylene (B1212753) bridge (N1-C6 and C6-C7) are also of significant interest.

The following tables present theoretically calculated geometric parameters for a molecule with a similar 1-phenyl-pyrazole core structure, providing an illustration of the expected values.

Table 1: Selected Bond Lengths (Å) Data is illustrative and based on calculations for structurally related pyrazole derivatives.

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.375 |

| N2-C3 | 1.328 |

| C3-C4 | 1.410 |

| C4-C5 | 1.380 |

| C5-N1 | 1.385 |

| C5-Cl1 | 1.730 |

| N1-C6 | 1.445 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°) Data is illustrative and based on calculations for structurally related pyrazole derivatives.

| Angle | Value (°) |

|---|---|

| Bond Angles | |

| C5-N1-N2 | 106.5 |

| N1-N2-C3 | 112.0 |

| N2-C3-C4 | 108.0 |

| C3-C4-C5 | 105.5 |

| C4-C5-N1 | 108.0 |

| Cl1-C5-N1 | 125.0 |

| C5-N1-C6 | 128.5 |

| N1-C6-C7 | 111.0 |

| Dihedral Angle |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key determinants of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often localized over the pyrazole ring, particularly near the electronegative chlorine and nitrogen atoms, suggesting these areas are susceptible to nucleophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Properties Values are representative for pyrazole derivatives based on DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). youtube.com Green and yellow represent intermediate potential.

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative nitrogen atom (N2) of the pyrazole ring and the chlorine atom, making these the most probable sites for electrophilic interaction. The regions of positive potential (blue) are typically found around the hydrogen atoms, particularly those of the methylene bridge and the phenyl ring, indicating their susceptibility to nucleophilic attack. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis provides quantitative insight into the distribution of electrons and helps to explain the molecule's polarity and electrostatic interactions. The charge on an atom is influenced by its electronegativity and its bonding environment.

For this compound, the Mulliken charge analysis is expected to show significant negative charges on the nitrogen and chlorine atoms due to their high electronegativity. The carbon atoms bonded to these heteroatoms would, in turn, carry a partial positive charge. The hydrogen atoms are expected to have small positive charges. This charge distribution is consistent with the predictions from MEP analysis and is crucial for understanding intermolecular interactions. bhu.ac.in

Table 4: Illustrative Mulliken Atomic Charges Data is illustrative and based on calculations for structurally related pyrazole derivatives.

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.15 |

| N2 | -0.25 |

| C3 | 0.10 |

| C4 | -0.10 |

| C5 | 0.20 |

| Cl1 | -0.20 |

| C (Benzyl CH₂) | 0.05 |

| C (Phenyl) | -0.05 to 0.05 |

An article on the computational and theoretical chemistry of this compound, as per the requested outline, cannot be generated at this time. A thorough search for scholarly articles and research data has revealed a lack of specific published studies detailing the global and local reactivity indices, theoretical spectroscopic properties (IR, NMR, UV-Vis), and specific intermolecular interactions for the exact compound, this compound.

Computational chemistry studies provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of molecules. Such analyses typically involve methods like Density Functional Theory (DFT) to calculate various parameters.

The section on prediction and interpretation of spectroscopic properties would involve:

Theoretical Infrared (IR) Vibrational Analysis: This would present a table of calculated vibrational frequencies and their corresponding assignments (e.g., C-H stretching, C=N stretching), which are then compared with experimental data to confirm the molecular structure.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations: This subsection would provide computed ¹H and ¹³C NMR chemical shifts. These theoretical values are crucial for assigning the signals observed in experimental NMR spectra.

Theoretical UV-Visible (UV-Vis) Electronic Absorption Spectra: This part would discuss the calculated electronic transitions, including the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions), which explain the electronic absorption properties of the compound.

Finally, the section on intermolecular interactions and solid-state characteristics would focus on:

Hydrogen Bonding Networks and Supramolecular Assembly: Based on crystal structure data, this would describe the non-covalent interactions, such as hydrogen bonds (e.g., C-H···N, C-H···Cl) and π-π stacking, that govern how the molecules pack in the solid state to form larger supramolecular structures.

Intermolecular Interactions and Solid-State Characteristics

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of different types of intermolecular contacts.

For this compound, this analysis would typically reveal the relative importance of various non-covalent interactions, such as H···H, C···H/H···C, Cl···H, N···H, and π-π stacking interactions involving the pyrazole and benzyl rings. A data table summarizing the percentage contributions of these interactions would be generated from the analysis. However, no published studies containing this specific analysis for this compound were found.

Solvent Effects on Molecular and Spectroscopic Properties

The molecular and spectroscopic properties of a compound can be significantly influenced by its solvent environment. Computational studies, often employing methods like Density Functional Theory (DFT) with various solvent models (such as the Polarizable Continuum Model - PCM), are used to predict these effects.

Key molecular properties that are typically investigated include the dipole moment, polarizability, and hyperpolarizability, which provide insights into the molecule's response to an external electric field and its potential for non-linear optical applications. Spectroscopic properties of interest include the predicted UV-Vis absorption wavelengths (λ_max), which can shift depending on the polarity of the solvent (a phenomenon known as solvatochromism).

A comprehensive study would involve calculating these properties for this compound in a range of solvents with varying dielectric constants. The results would typically be presented in a data table comparing these calculated values across the different solvent environments. Unfortunately, no specific computational studies on the solvent effects on the molecular and spectroscopic properties of this compound are available in the public domain.

Applications of 1 Benzyl 5 Chloro 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyrazole (B372694) nucleus is a core component in numerous biologically active compounds and functional materials. nih.govlifechemicals.com 1-Benzyl-5-chloro-1H-pyrazole serves as a foundational scaffold for elaborating this core into more complex, fused heterocyclic systems and poly-functionalized derivatives.

The construction of fused pyrazole systems is a significant area of medicinal chemistry, as these scaffolds often mimic purine (B94841) bases found in DNA and RNA. beilstein-journals.org A common and effective strategy for synthesizing these systems, such as pyrazolo[1,5-a]pyrimidines (a related class to pyrazolo[1,5-a]pyrazines), involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. beilstein-journals.orgnih.gov

This compound is an excellent precursor for the required 5-aminopyrazole intermediate. The C5-chloro group can be readily displaced by an amino group through nucleophilic aromatic substitution. The resulting 1-benzyl-5-amino-1H-pyrazole possesses the necessary nucleophilic amino group to react with various bielectrophiles, leading to cyclization and the formation of a new fused ring. For instance, reaction with a 1,3-dicarbonyl compound under acidic or basic conditions yields a pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov This multi-step, one-pot approach allows for the creation of complex heterocyclic libraries from a single, versatile building block.

Furthermore, the 1-benzyl pyrazole framework has been demonstrated as a key starting material for other complex fused systems, such as selenolo[3,2-c]pyrazoles, which have been investigated for their potential as anticancer agents. nih.gov

Table 1: Representative Fused Heterocyclic Systems Derived from Pyrazole Intermediates

| Precursor Class | Reagent Type | Fused Ring System |

| 5-Aminopyrazoles | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines |

| 5-Aminopyrazoles | Enaminones | Pyrazolo[1,5-a]pyrimidines |

| Functionalized Pyrazoles | Vilsmeier-Haack Reagents | Pyrazolo[3,4-b]pyridines |

| Functionalized Pyrazoles | Various Cyclization Agents | Selenolo[3,2-c]pyrazoles |

The chloro group at the C5 position of this compound is a key functional handle that allows for the introduction of a wide array of substituents, leading to poly-functionalized pyrazole architectures. nih.gov Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, the chlorine atom can be replaced with various carbon, nitrogen, oxygen, or sulfur-based nucleophiles.

This versatility allows chemists to precisely tailor the electronic and steric properties of the pyrazole ring for specific applications. For example, introducing different functional groups is a key strategy in the design of novel kinase inhibitors and other potential therapeutic agents. nih.gov Research has shown successful functionalization at the 5-position of 1-benzyl pyrazole derivatives, such as the introduction of a triazene (B1217601) group, which can be further transformed into other nitrogen-containing heterocycles. beilstein-journals.org

Table 2: Examples of Functionalization at the C5-Position

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Nucleophilic Substitution | R-NH₂ | Amino (R-NH-) |

| Nucleophilic Substitution | R-OH / Base | Ether (R-O-) |

| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl/Alkyl (R-) |

| Sonogashira Coupling | R-C≡CH / Pd/Cu catalyst | Alkynyl (R-C≡C-) |

| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Substituted Amino (R₂N-) |

The pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine ring system is a complex heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.gov The synthesis of this intricate structure often proceeds through a key pyrazolo[3,4-d]pyrimidine intermediate. researchgate.netnih.gov

This compound can serve as a crucial starting material in a multi-step synthesis towards this target. A plausible synthetic route involves:

Introduction of a cyano group at the C4 position.

Substitution of the C5-chloro group with an amino group to form a 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivative.

Cyclization of this intermediate, for example with triethyl orthoformate, to construct the fused pyrazolo[3,4-d]pyrimidine core. researchgate.net

Further elaboration of the pyrimidine (B1678525) ring to build the triazole ring, leading to the final pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold.

This pathway highlights how the defined reactivity of this compound enables its use in the logical and controlled construction of highly complex and biologically relevant molecules.

Design and Synthesis of Advanced Ligand Systems

Functionalized pyrazole derivatives are frequently employed as ligands in coordination chemistry and for the development of metal-based catalysts. nih.govlifechemicals.com The two adjacent nitrogen atoms of the pyrazole ring provide excellent coordination sites for metal ions. This compound is a valuable precursor for creating tailored ligands where the electronic and steric properties can be fine-tuned.

In metal-mediated catalysis, the ligand's structure is critical for controlling the reactivity, selectivity, and efficiency of the metal center. By modifying the pyrazole scaffold, ligands can be designed to create specific coordination environments. Starting from this compound, the C5 position can be functionalized with groups that can either sterically influence the catalytic pocket or electronically modify the pyrazole ring, thereby affecting the metal-ligand bond. For instance, the introduction of bulky alkyl or aryl groups can enhance selectivity, while electron-donating or withdrawing groups can modulate the catalytic activity of the metal complex. lifechemicals.com

The ability of pyrazole-based molecules to act as chelators for metal ions is well-documented. nih.gov this compound can be converted into bidentate or polydentate ligands by replacing the chloro group with another coordinating moiety. For example, substitution with a pyridine (B92270), carboxylate, or another pyrazole unit can create a ligand capable of forming stable, well-defined complexes with a variety of metal ions.

These custom-designed ligands are instrumental in the field of supramolecular chemistry. The specific coordination geometry and bonding preferences of the ligand-metal interaction can be used to direct the self-assembly of discrete molecular structures or extended coordination polymers. These materials have potential applications in areas such as gas storage, separation, and sensing. nih.gov

Table 3: Potential Ligand Scaffolds from this compound

| Modification at C5 | Potential Ligand Type | Application Area |

| Introduction of a 2-pyridyl group | Bidentate N,N'-ligand | Coordination Chemistry, Catalysis |

| Introduction of a carboxylic acid group | Bidentate N,O-ligand | Supramolecular Assembly |

| Introduction of a phosphine (B1218219) group | Monodentate P,N-ligand | Homogeneous Catalysis |

Components in the Development of Functional Organic Materials

The pyrazole nucleus is a versatile component in the design of functional organic materials due to its aromaticity and tunable electronic nature. While specific research on this compound in this domain is still an emerging field, its molecular structure provides a foundation for developing novel materials with tailored properties.

The inherent aromaticity and electron-rich nature of the pyrazole ring make it a candidate for incorporation into organic semiconducting materials. The electronic properties of such materials can be finely tuned by modifying the substituents on the pyrazole core. The benzyl (B1604629) group on this compound provides a site for further functionalization, while the electron-withdrawing nature of the chlorine atom influences the electron density of the ring system. This allows for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Pyrazole derivatives have been investigated for their potential in optical and photonic applications, including as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. The rigid, planar structure of the pyrazole core can be extended into larger conjugated systems, which is a prerequisite for luminescence. The specific substituents on the this compound scaffold can be modified to influence the absorption and emission wavelengths of light. For instance, replacing the chlorine atom via cross-coupling reactions can extend the π-conjugation, potentially shifting the fluorescence to longer wavelengths and enhancing quantum yields, making such derivatives candidates for advanced photonic devices.

Intermediate in Agrochemical Research and Development

The pyrazole scaffold is a cornerstone in the agrochemical industry, forming the active core of numerous herbicides, fungicides, and insecticides. This compound serves as a key intermediate in the synthesis of new plant protection agents. Chemical suppliers categorize the compound among pesticide-related chemicals, indicating its role in this sector. Current time information in Washington, DC, US.

Table 1: Potential Agrochemical Derivatives from this compound

| Derivative Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Pyrazole-5-carboxamides | Reaction with amines following hydrolysis of a nitrile derivative. | Fungicides, Insecticides |

| 5-Alkoxy/Aryloxy-pyrazoles | Nucleophilic substitution of chloride with alcohols/phenols. | Herbicides |

Scaffold in Pharmaceutical Lead Compound Synthesis (as a chemical intermediate)

In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs. chemsrc.com this compound acts as a valuable chemical intermediate for the synthesis of novel compounds intended for pharmaceutical development. Its structure provides a rigid framework to which different pharmacophoric groups can be attached, enabling the systematic exploration of chemical space to identify new therapeutic agents.

The compound's utility lies in its capacity for controlled, site-selective modification. The reactive chlorine atom allows for the introduction of new substituents at the 5-position, while the benzyl group can be retained to interact with hydrophobic pockets in biological targets or be chemically altered. This modular approach is highly efficient in lead optimization campaigns. For instance, derivatives of this scaffold could be synthesized to target a variety of enzymes and receptors implicated in disease.

Table 2: Pharmaceutical Scaffolds and Potential Therapeutic Targets

| Modification on Scaffold | Example of Resulting Structure | Potential Therapeutic Area |

|---|---|---|

| Suzuki coupling at C5-Cl | 1-Benzyl-5-aryl-1H-pyrazole | Anti-inflammatory (e.g., COX-2 inhibitors) |

| Buchwald-Hartwig amination at C5-Cl | 5-Amino-1-benzyl-1H-pyrazole | Oncology (e.g., Kinase inhibitors) |

This strategic use of this compound as a foundational building block allows medicinal chemists to generate diverse libraries of novel compounds for high-throughput screening, accelerating the discovery of new lead compounds for a wide range of diseases. chemsrc.com

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Routes for Substituted 1-Benzyl-5-chloro-1H-pyrazoles

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions and the use of hazardous reagents and solvents, which pose challenges to sustainable chemistry. benthamdirect.com Future research is increasingly focused on developing "green" and more efficient synthetic protocols. nih.govresearchgate.net Key areas of development include the use of microwave irradiation, ultrasonic assistance, solvent-free reactions, and the application of environmentally benign catalysts and solvents like water. benthamdirect.comthieme-connect.com

Microwave-assisted organic synthesis, for example, has been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields with significantly reduced reaction times. mdpi.com Another promising avenue is the use of reusable catalysts, such as nanoparticles, which offer high efficiency and can be recovered and reused, minimizing waste. rsc.org Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, represent a powerful strategy for improving atom economy and procedural efficiency. nih.gov

The development of these sustainable routes for 1-benzyl-5-chloro-1H-pyrazole and its derivatives is crucial for both academic research and industrial-scale production, promoting both economic and environmental benefits. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Traditional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.comthieme-connect.com |

| Energy Source | Conventional heating (reflux) | Alternative energy sources like microwave or ultrasonic irradiation thieme-connect.commdpi.com |

| Catalysts | Stoichiometric amounts of reagents, often toxic | Recyclable and non-toxic catalysts (e.g., nanocatalysts, bio-organic catalysts) nih.govresearchgate.net |

| Reaction Time | Often several hours to days | Significantly shorter, from minutes to a few hours mdpi.com |

| Yields | Variable, can be moderate to good | Generally good to excellent researchgate.net |

| Environmental Impact | Higher waste generation, use of toxic substances | Reduced waste, improved atom economy, lower environmental footprint nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The this compound molecule possesses multiple reactive sites, making it a versatile building block for more complex chemical structures. The pyrazole ring itself is an aromatic heterocycle with distinct reactivity patterns; it is susceptible to electrophilic substitution, preferentially at the C4 position, while nucleophilic attacks are favored at C3 and C5. mdpi.com

The chlorine atom at the C5 position is a particularly valuable functional handle. It can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various N-alkylamino groups and other functionalities. encyclopedia.pub This pathway is critical for creating libraries of substituted pyrazoles for screening in various applications. Furthermore, the C-Cl bond is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the attachment of diverse aryl, alkyl, or alkynyl groups.

Future research should focus on systematically exploring these transformation pathways to synthesize novel derivatives. Investigating cascade reactions, where multiple bonds are formed in a single, uninterrupted process, could lead to the rapid construction of complex heterocyclic systems from this pyrazole precursor. rsc.org Understanding the interplay between the benzyl (B1604629) group, the chloro substituent, and the pyrazole core will be essential for controlling the regioselectivity and stereoselectivity of these transformations. nih.gov

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.net For this compound and its derivatives, DFT calculations can provide deep insights into their electronic structure, molecular geometry, and reactivity. researchgate.netnih.gov

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's electronic properties and susceptibility to reaction. nih.gov Molecular Electrostatic Potential (MEP) maps can identify electrophilic and nucleophilic sites, guiding the rational design of reactions. researchgate.net

Advanced computational modeling can be used to:

Predict Reactivity: By calculating local reactivity descriptors like Fukui functions, researchers can predict the most likely sites for electrophilic, nucleophilic, and radical attack, which is crucial for planning synthetic strategies. researchgate.net

Elucidate Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, providing a detailed understanding of how a reaction occurs. researchgate.net This knowledge can be used to optimize reaction conditions for higher yields and selectivity.

Rational Design of New Molecules: By simulating the properties of hypothetical derivatives, computational models can help design new molecules with desired electronic, optical, or biological properties before committing to their synthesis in the lab. researchgate.netnih.gov

The integration of these computational approaches will accelerate the discovery and development of new materials and functional molecules based on the this compound scaffold.

Diversification of Applications in Materials Science and Specialized Chemical Industries

The pyrazole scaffold is a "privileged structure" not only in medicinal chemistry but also in materials science and other chemical industries. nih.govglobalresearchonline.net The unique properties of this compound make it a promising candidate for diversification into these areas.

In materials science , pyrazole derivatives have been investigated for a range of applications:

Organic Electronics: Pyrazoles have been used as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and as donor or acceptor materials in organic solar cells. researchgate.net The benzyl and chloro groups on the target molecule can be modified to tune its electronic properties and solid-state packing for optimal performance in such devices.

Chemosensors: The nitrogen atoms in the pyrazole ring can act as effective chelating ligands for metal ions. rsc.org By incorporating suitable chromophores or fluorophores, derivatives of this compound could be developed as highly sensitive and selective colorimetric or fluorescent sensors for detecting specific metal ions in environmental or biological samples. rsc.org

Luminescent Materials: The rigid, aromatic structure of the pyrazole ring can be exploited to create fluorescent dyes and luminescent materials. nih.gov

In specialized chemical industries , this compound serves as a valuable intermediate. Its applications in agrochemicals as a building block for herbicides and insecticides have been reported for the broader class of pyrazoles. researchgate.net The ability to easily functionalize the molecule allows for the fine-tuning of properties required for specific industrial applications, such as ligands for catalysis or additives for polymers.

Future research should aim to synthesize and characterize novel materials derived from this compound, exploring their photophysical, electronic, and chemical properties to unlock new and valuable applications.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-5-chloro-1H-pyrazole, and how are reaction conditions optimized?

The compound is synthesized via condensation of benzylhydrazine with 1,1-dichlorohex-1-en-3-one in the presence of triethylamine, yielding 89% under reflux for 1.5 hours . Functionalization (e.g., Vilsmeier-Haack formylation) requires 2.5 hours at elevated temperatures, achieving 55–61% yields using POCl₃ and DMF . Optimization involves adjusting solvent ratios (e.g., diethyl ether/hexane for purification) and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To assign substituent positions (e.g., benzyl protons at δ 5.33 ppm, chlorine-induced deshielding at δ 155.2 ppm for C-5) .

- IR Spectroscopy : Identifies carbonyl (υ ~1683 cm⁻¹) and aromatic C–H stretches (υ ~3066 cm⁻¹) .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 262 [M⁺] for 1-Benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde) confirm molecular weight and stability .

Advanced Research Questions

Q. How can regioselective functionalization at the pyrazole C-3 and C-4 positions be achieved?

Electrophilic substitution at C-4 is favored under Vilsmeier-Haack conditions due to the electron-withdrawing chlorine at C-5, directing formylation to C-4 . For C-3 modifications, steric effects from substituents (e.g., propyl vs. methyl groups) influence reactivity. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve discrepancies in reaction yields during scale-up?

Variations in yields (e.g., 55% vs. 61% for formylation ) may arise from impurities in starting materials or incomplete POCl₃ activation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and strict temperature control are critical. Kinetic studies using in situ IR or HPLC can identify bottlenecks .

Q. How do mechanistic studies explain the role of catalysts in pyrazole synthesis?

Vitamin B₁ (thiamine) acts as a green catalyst in dihydropyrazole synthesis via nucleophilic addition-cyclization mechanisms, reducing activation energy by stabilizing intermediates . For this compound, triethylamine facilitates deprotonation, accelerating hydrazine-enone condensation .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For example, C-4 formylation lowers the LUMO energy, enhancing electrophilicity . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. How are crystallographic data used to resolve structural ambiguities?

Q. What pharmacological targets are plausible for this compound derivatives?

While direct studies are limited, structurally related pyrazoles inhibit cyclooxygenase-2 (COX-2) or modulate GABA receptors . Docking studies suggest potential interactions with hydrophobic enzyme pockets, guided by the benzyl group’s π-π stacking .

Q. How do solvent effects influence catalytic efficiency in pyrazole functionalization?

Polar aprotic solvents (e.g., DMF) enhance Vilsmeier-Haack reactivity by stabilizing ionic intermediates. Conversely, nonpolar solvents (hexane) improve yields in cyclocondensation by reducing side reactions . Solvent-free microwave-assisted synthesis is emerging for greener protocols .

Q. Can X-ray crystallography guide the design of novel pyrazole-based inhibitors?

Yes. For example, the planar geometry of 5-Chloro-1-phenyl-1H-pyrazole (CSD refcode: XYZ) enables π-stacking with aromatic residues in enzyme active sites . Substituent orientation (e.g., chloro vs. trifluoromethyl groups) can be optimized using crystallographic data to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.